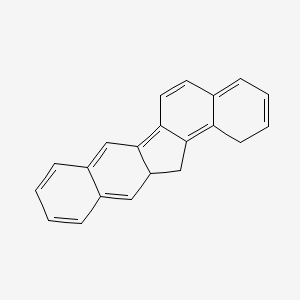

1H-Dibenzo(A,H)fluorene

Description

Contextualization within the Fluorene (B118485) and Dibenzo-PAH Family

1H-Dibenzo(a,h)fluorene belongs to the fluorene family of compounds, which are characterized by a core fluorene structure—a tricyclic system with two benzene (B151609) rings fused to a central five-membered ring. wikipedia.orgnih.gov The parent compound, fluorene, has the chemical formula C₁₃H₁₀. wikipedia.org this compound is a more complex derivative, featuring additional fused benzene rings, which places it within the larger category of dibenzo-PAHs. These are PAHs that have two benzene rings fused to a core aromatic system.

The addition of these benzene rings significantly influences the molecule's properties, including its molecular weight, solubility, and electronic characteristics. While fluorene itself is a well-studied compound, the specific properties and behaviors of its more complex dibenzo derivatives like this compound are less comprehensively understood.

| Property | Value |

| Molecular Formula | C₂₁H₁₄ |

| Molecular Weight | 266.34 g/mol |

| CAS Number | 187-83-7 |

| Appearance | Solid |

| Water Solubility | Limited |

| Organic Solvent Solubility | Soluble in solvents like dichloromethane (B109758) and acetone. ontosight.ai |

Table 1: Chemical and Physical Properties of this compound

Academic Significance and Research Gaps in Polycyclic Aromatic Hydrocarbon Chemistry

The academic significance of this compound lies in its potential as a subject for expanding the understanding of structure-property relationships within the PAH family. Research into such complex PAHs can provide valuable insights into their environmental persistence, reactivity, and potential applications in materials science.

However, significant research gaps remain. While the synthesis of various dibenzofluorene (B14450075) derivatives has been explored, often with a focus on their potential as anticancer agents or in materials for electronic devices, specific and detailed research on this compound is limited. nih.govresearchgate.net20.210.105acs.org Much of the existing literature on dibenzo-PAHs focuses on a few well-known carcinogenic compounds like dibenzo(a,h)anthracene. nih.gov Consequently, the specific chemical reactivity, metabolic pathways, and full toxicological profile of this compound are not well-documented. ontosight.ai

Structure

2D Structure

3D Structure

Properties

CAS No. |

23143-01-3 |

|---|---|

Molecular Formula |

C21H16 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

pentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1,3,5,7,9,13,16,18,20-nonaene |

InChI |

InChI=1S/C21H16/c1-2-7-16-12-20-17(11-15(16)6-1)13-21-18-8-4-3-5-14(18)9-10-19(20)21/h1-7,9-12,17H,8,13H2 |

InChI Key |

HAKYSSYZNTVJMP-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC=C2C1=C3CC4C=C5C=CC=CC5=CC4=C3C=C2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1h Dibenzo A,h Fluorene and Its Derivatives

Cascade Reactions and Oxidative Cyclizations

Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to complex molecules from simple starting materials in a single operation, avoiding the isolation of intermediates. This strategy, combined with oxidative cyclizations, has proven effective in the synthesis of dibenzofluorene (B14450075) skeletons and related polycyclic systems.

Copper-Catalyzed Cascade Reactions (e.g., for Benzo[b]fluorenes)

A notable advancement in the synthesis of benzo[b]fluorenes involves a copper(I)-catalyzed cascade reaction. acs.orgnih.gov This method utilizes 2-alkynylbenzaldehyde N-tosylhydrazones and aromatic terminal alkynes as starting materials. acs.orgnih.gov The reaction proceeds in the presence of a copper(I) iodide catalyst and a base, leading to the in situ formation of a benzoenyne–allene (B1206475) intermediate, which then undergoes a Schmittel cyclization. acs.orgnih.govthieme-connect.com

The significance of this cascade reaction lies in its elegant combination of an allene formation step with the subsequent cyclization. thieme-connect.com The process is tolerant of various substituents, although substrates with electron-withdrawing groups tend to produce higher yields, which is attributed to the stabilization of the transient benzofulvene biradical species. thieme-connect.com Theoretical calculations have supported the proposed mechanism, indicating a higher activation energy for the formation of alternative cyclobutene (B1205218) products, thus explaining the observed selectivity for the benzo[b]fluorene skeleton. thieme-connect.com

| Catalyst / Reagents | Starting Materials | Product Type | Key Features |

| CuI, Base (e.g., LiOt-Bu) | 2-Alkynylbenzaldehyde N-tosylhydrazones, Aromatic terminal alkynes | Benzo[b]fluorenes | In situ formation of benzoenyne–allene intermediate; Schmittel cyclization. acs.orgnih.govthieme-connect.com |

Oxidative Cascade Processes Utilizing Spirocyclization (e.g., for Dibenzo[g,p]chrysenes)

Robust and operationally simple syntheses of fluorenes and more complex systems like dibenzo[g,p]chrysenes have been developed through oxidative cascade processes. nih.gov These methods can be conducted open to air using inexpensive and safe copper(II) salts such as CuBr₂ or CuCl₂. nih.gov A key strategy involves the use of spiro precursors, which undergo a series of transformations including spirocyclization to build the polycyclic framework. researchgate.net For instance, the synthesis of spiro-fused dibenzo[g,p]chrysenes has been achieved through an annulative π-extension (APEX) strategy employing spirophenanthrenes as templates. rsc.org These reactions highlight the utility of oxidative cascades in creating complex, three-dimensional aromatic structures. nih.govrsc.org

| Reactants/Catalyst | Product Type | Key Features |

| Spirophenanthrenes, Phenanthrenone / Annulative π-extension (APEX) | Spiro-fused dibenzo[g,p]chrysenes | High yields, enhanced thermal stability. rsc.org |

| 1,4-dioxaspiro[4.5]decan-8-one derivatives / CuBr₂ or CuCl₂ | Fluorenes, Dibenzo[g,p]chrysenes | Operationally simple, conducted open to air. nih.gov |

Skeletal Editing via Ni- or Pd-Catalyzed Decarboxylative Intramolecular Coupling (e.g., from Dibenzolactones)

A novel "skeletal editing" approach allows for the conversion of dibenzolactones into fluorenes through a nickel- or palladium-catalyzed decarboxylative intramolecular coupling. nih.govnih.gov This transformation is significant because, unlike previous methods, it does not require inductively electron-withdrawing groups on the aryl carboxylate or the use of metal additives to promote the challenging decarboxylation step. nih.govnih.gov The reaction proceeds cleanly and has been successfully applied to the skeletal editing of a natural product analogue to generate the corresponding fluorenone. nih.gov Mechanistic studies suggest that the stabilization of a carboxylate-ligated nickel complex is a key factor in facilitating the decarboxylation. nih.govnih.gov Palladium catalysts have also been shown to be effective, providing similar yields to nickel catalysts under optimized conditions. nih.gov

| Catalyst System | Substrate | Product | Key Advantages |

| Ni(cod)₂/dcypf or Pd/RuPhos | Dibenzo[c,e]oxepin-5(7H)-ones (Dibenzolactones) | Fluorenes | No need for electron-withdrawing ortho substituents or metal additives. nih.govnih.gov |

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for synthesizing complex aromatic systems. These methods avoid the pre-functionalization of starting materials, thereby shortening synthetic sequences.

Palladium-Catalyzed Dual C-C Bond Formation via C-H Activation (e.g., from 2-Iodobiphenyls)

A facile and efficient synthesis of fluorene (B118485) and its derivatives has been developed starting from 2-iodobiphenyls and dibromomethane (B42720) (CH₂Br₂). acs.orglabxing.com This reaction proceeds through a tandem palladium-catalyzed dual C-C bond formation sequence under relatively mild conditions. acs.orglabxing.com The key mechanistic step involves the formation of a dibenzopalladacyclopentadiene intermediate, which is generated from the 2-iodobiphenyl (B1664525) via palladium-catalyzed C-H activation. acs.orglabxing.com This palladacycle then reacts with CH₂Br₂ to complete the fluorene skeleton. labxing.com Kinetic isotope effect studies are consistent with a mechanism where the initial oxidative addition of the aryl iodide to Pd(0) is the slowest step, followed by C-H activation. labxing.com

| Catalyst | Starting Materials | Reagent | Key Intermediate |

| Palladium catalyst | 2-Iodobiphenyls | CH₂Br₂ | Dibenzopalladacyclopentadiene. acs.orglabxing.com |

Carboxylate-Directed C-H Olefination and Cycloaddition (e.g., for Dibenz[a,j]anthracenes)

A regiospecific synthesis for dibenz[a,j]anthracenes (DBAs) has been developed utilizing a palladium-catalyzed carboxylate-directed C-H olefination. acs.orgnih.gov This strategy begins with a cyclohexa-2,5-diene-1-carboxylic acid, where the carboxylic acid functions as a transient directing group. acs.orgnih.gov A sequential C-H olefination produces a 1,3-diene intermediate. acs.org This diene then undergoes a [4+2] cycloaddition (Diels-Alder reaction) with an aryne, such as benzyne. acs.orgnih.gov The final step is a decarboxylative aromatization that yields the dibenz[a,j]anthracene (B1218775) core. acs.org This method allows for the controlled introduction of functional groups and can be adapted to vary the size of the polycyclic aromatic hydrocarbon by choosing different aryne precursors. acs.org

| Reaction Sequence | Starting Material | Key Steps | Product |

| Tandem C-H Olefination/Cycloaddition/Aromatization | Cyclohexa-2,5-diene-1-carboxylic acids | Pd-catalyzed C-H olefination, Diels-Alder cycloaddition with benzyne, Decarboxylative aromatization. acs.orgnih.gov | Dibenz[a,j]anthracenes |

Multi-step Reaction Sequences for Polycyclic Framework Construction

The creation of the dibenzofluorene skeleton often involves sophisticated multi-step sequences designed to build the fused ring system efficiently. These methods provide access to the core structure, which can then be further modified.

Alkylation, Cyclodehydration, and Aromatization in One-Pot Operations

For instance, the synthesis of 2-methoxy dibenzo[a,g]fluorene has been achieved through a one-pot reaction. researchgate.net This process begins with the alkylation of 2-methoxy-β-tetralone with β-methyl-naphthalenylbromide in the presence of sodium hydride. The resulting intermediate then undergoes cyclodehydration and aromatization upon treatment with methanesulfonic acid, affording the final product in a 40% yield. researchgate.net

Table 1: One-Pot Synthesis of 2-Methoxy Dibenzo[a,g]fluorene

| Starting Materials | Reagents | Reaction Steps | Yield |

| 2-Methoxy-β-tetralone | 1. Sodium Hydride | Alkylation | 40% |

| β-Methyl-naphthalenylbromide | 2. Methanesulfonic Acid | Cyclodehydration, Aromatization |

Cross-Dimerization Reactions of Fluorenones

Cross-dimerization reactions of non-equivalent 9-fluorenones provide a pathway to complex polycyclic structures. This method can be achieved without the use of metal additives or salts, offering a simpler and more efficient process by minimizing homo-dimerization.

A metal-free cross-dimerization has been reported between two different fluorenone compounds when heated in triisopropyl phosphite. thieme-connect.com This reaction yields a spiroketone as a single isomer, which can then be converted through a two-step transformation involving reduction and rearrangement to furnish a dibenzo[g,p]chrysene (B91316) core. thieme-connect.com The strategic use of substituents, such as tert-butyl groups, can enhance the solubility of the resulting polycyclic aromatic hydrocarbons in organic solvents. thieme-connect.com

Table 2: Cross-Dimerization of Fluorenones for Dibenzo[g,p]chrysene Synthesis

| Reactants | Solvent/Reagent | Key Intermediate | Final Product Core |

| Di-tert-butyl-9-fluorenone | Triisopropyl phosphite | Spiroketone | Dibenzo[g,p]chrysene |

| Di-bromo-9-fluorenone |

Inverse Electron-Demand Diels-Alder Reactions for Polycyclic Systems

The inverse electron-demand Diels-Alder (IEDDA) reaction is a powerful tool in organic synthesis for the formation of six-membered rings. researchgate.net This reaction involves a cycloaddition between an electron-poor diene and an electron-rich dienophile. researchgate.net While often used for synthesizing heterocyclic compounds, the IEDDA reaction can also be employed to construct complex carbocyclic frameworks, including polycyclic aromatic hydrocarbons. researchgate.netthieme-connect.com

A notable application of this methodology is the bidentate Lewis acid-catalyzed IEDDA reaction between 1,2-diazines (such as phthalazines) and cyclooctynes. researchgate.netthieme-connect.com This approach facilitates the construction of diversely substituted polycyclic aromatic hydrocarbons that are fused to eight-membered carbocycles. researchgate.netthieme-connect.com The reaction proceeds through a [4+2] cycloaddition followed by the extrusion of a small molecule, typically nitrogen gas, to form the aromatic system. Both electron-rich and electron-deficient phthalazines have proven to be effective substrates in this transformation. researchgate.netthieme-connect.com

Table 3: Bidentate Lewis Acid-Catalyzed IEDDA Reaction for PAH Synthesis

| Diene | Dienophile | Catalyst | Product Type |

| Phthalazines (1,2-diazines) | Cyclooctynes | Boron-based bidentate Lewis acid | Polycyclic aromatic hydrocarbons fused to an eight-membered carbocycle |

Intramolecular Photocyclization Reactions (e.g., Mallory Reaction for Fluorine-Containing PAHs)

Intramolecular photocyclization, particularly the Mallory reaction, is a highly effective method for constructing polycyclic aromatic hydrocarbon frameworks. This reaction involves the light-induced cyclization of stilbene (B7821643) derivatives and is also applicable to the synthesis of fluorine-containing PAHs (F-PAHs).

The Mallory reaction of 1,4-distyrylbenzene-type precursors has been successfully used to synthesize dibenzoanthracene-type and benzoperylene-type F-PAHs. wikipedia.org The process involves the photocyclization of the precursor, which can be prepared from the reaction of octafluorocyclopentene (B1204224) with aryllithium derivatives. wikipedia.org This method allows for the strategic introduction of fluorine into the PAH skeleton. The reaction can sometimes lead to a mixture of products, such as the formation of both dibenzoanthracene and benzoperylene structures from the same precursor. wikipedia.org

Functionalization of the Dibenzo[X,Y]fluorene Core and Analogues

Once the dibenzofluorene core is synthesized, it can be further functionalized to introduce various chemical groups, which can modulate its electronic and biological properties.

Aromatic Nitration, Catalytic Hydrogenation, and Coupling Reactions

The dibenzofluorene scaffold can be readily functionalized using a variety of standard aromatic substitution and modification reactions. For example, derivatives of a methoxy (B1213986) dibenzofluorene have been prepared through aromatic nitration, followed by catalytic hydrogenation and subsequent coupling reactions. researchgate.netnih.gov

Aromatic nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces nitro groups onto the aromatic rings. These nitro groups can then be reduced to amino groups via catalytic hydrogenation. The resulting amino-functionalized dibenzofluorenes can then be used in coupling reactions to attach other molecular fragments. For example, diazonium salts can be formed from the amino groups and then used in azo coupling reactions with electron-rich compounds like phenols and anilines to produce colored azo compounds.

Table 4: Functionalization of a Methoxy Dibenzofluorene

| Reaction | Reagents/Conditions | Functional Group Transformation |

| Aromatic Nitration | Nitric acid, Sulfuric acid | Ar-H → Ar-NO₂ |

| Catalytic Hydrogenation | Catalyst (e.g., Pd/C), H₂ | Ar-NO₂ → Ar-NH₂ |

| Coupling Reaction | Diazotization, Azo coupling | Ar-NH₂ → Ar-N=N-Ar' |

Oxidation of Benzylic Positions

The oxidation of benzylic C-H bonds to form carbonyl groups is a fundamental transformation in organic synthesis, providing access to versatile intermediates like ketones. mdpi.com This is particularly relevant for derivatives of dibenzofluorene. The benzylic position is susceptible to oxidation due to the relative weakness of the C-H bond, which can be cleaved to form a stabilized benzylic radical. masterorganicchemistry.com

Various reagents and catalytic systems have been developed for this purpose. Classical methods often employ strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). masterorganicchemistry.com However, modern approaches focus on milder and more selective conditions. For instance, N-hydroxyphthalimide (NHPI) can be used as an organocatalyst with molecular oxygen for benzylic oxidations. beilstein-journals.org Another approach involves the use of o-iodoxybenzoic acid (IBX), a hypervalent iodine reagent, which effectively carries out benzylic oxidations via a radical mechanism. masterorganicchemistry.com

Transition-metal catalysis is also prominent. Copper-based catalysts, such as copper(II) chloride (CuCl₂), have been used with oxidants like tert-butyl hydroperoxide (TBHP) for the oxidation of alkylarenes. mdpi.com Iron catalysts have also been employed with molecular oxygen as the ultimate oxidant. beilstein-journals.org In some systems, the presence of potassium bromide (KBr) can facilitate the direct benzylic oxidation of alkylarenes using Oxone as the oxidant under mild conditions, proceeding through either thermal or photooxidation pathways to yield aryl ketones. organic-chemistry.org

The choice of oxidant and catalyst is crucial for achieving high selectivity and yield. The table below summarizes various catalytic systems used for the oxidation of benzylic positions in alkylarenes, a reaction class applicable to dibenzofluorene precursors.

| Catalyst System | Oxidant | Substrate Type | Product | Reference |

| CuCl₂·2H₂O/BQC | aq. 70% TBHP | Alkylarenes | Ketones | mdpi.com |

| Iron catalyst | Molecular O₂ | Benzylpyridines | Benzylic ketones | beilstein-journals.org |

| KBr | Oxone | Alkylarenes | Aryl ketones | organic-chemistry.org |

| IBX | - | Benzylic C-H | Ketones/Aldehydes | masterorganicchemistry.com |

| KMnO₄ / H₂CrO₄ | - | Benzylic C-H | Carboxylic acids/Ketones | masterorganicchemistry.com |

Regioselective Bromination and Hydroxylation (e.g., for Dibenzo[g,p]chrysene)

The direct and selective functionalization of the dibenzofluorene core, such as in the case of its isomer dibenzo[g,p]chrysene (DBC), is essential for tuning its material properties. researchmap.jp Regioselective bromination serves as a key step to introduce other functional groups, including hydroxyl groups.

A significant advancement has been the development of a method for the direct and highly regioselective tetra-bromination of DBC. researchmap.jp By adding 16 equivalents of bromine (Br₂) to a suspension of DBC in dichloromethane (B109758) (CH₂Cl₂), a perfectly regioselective tetra-bromination occurs, yielding 2,7,10,15-tetrabromo-DBC. researchmap.jp This straightforward process provides a key intermediate for further functionalization. researchmap.jp

The resulting tetrabromo-DBC can be converted to multi-hydroxyl derivatives. This is typically achieved through a lithium-bromine exchange followed by oxidation. researchmap.jp For example, the Fleming-Tamao oxidation can be employed after converting the bromo-substituents into silyl (B83357) groups. researchmap.jp This multi-step process allows for the precise, regio-defined introduction of multiple hydroxyl groups onto the DBC core. researchmap.jp Researchers have successfully synthesized not only a tetra-hydroxyl derivative but also its isomer and a more congested octa-hydroxyl DBC using these methods. researchmap.jp The ability to control the position and number of hydroxyl groups is critical as it significantly influences the electronic structure and solid-state packing of the molecules. rsc.org

The development of these synthetic routes provides a general entry point for a new class of DBC-based materials with tailored properties for applications in optoelectronics. researchmap.jpacs.org

| Reaction | Reagents | Product | Key Feature | Reference |

| Tetra-bromination | DBC, Br₂ (16 equiv.), CH₂Cl₂ | 2,7,10,15-tetrabromo-DBC | High regioselectivity | researchmap.jp |

| Hydroxylation | 1. Lithium-bromine exchange 2. Silylation 3. Fleming-Tamao Oxidation | Tetra-hydroxyl-DBC | Regio-defined multi-hydroxylation | researchmap.jp |

Synthesis and Structural Characterization of Fluorine-Substituted Derivatives

The introduction of fluorine atoms into the structure of polycyclic aromatic hydrocarbons can significantly alter their physical, chemical, and biological properties. This has led to interest in the synthesis of fluorine-substituted derivatives of compounds like dibenzofluorene. The synthesis often involves multi-step reactions starting from fluorinated precursors. For instance, an efficient synthesis of new fluorine-substituted phthalides was achieved starting from 2-(4-fluorobenzoyl)benzoic acid. researchgate.net

The synthesis of fluorine-containing heterocyclic compounds, which can be analogous to building blocks for larger systems, often employs condensation reactions. For example, a series of fluoro-substituted pyrazolylpyrazolines were synthesized from pyrazole (B372694) chalcones and substituted phenyl hydrazine (B178648) hydrochlorides under microwave irradiation, achieving good to excellent yields. nih.gov

Structural characterization is a critical component of this research, confirming the successful synthesis and determining the three-dimensional structure of the new molecules. X-ray crystallography is a powerful tool for this purpose. For example, the crystal structures of several 9,9-disubstituted fluorene derivatives have been determined, providing detailed information on molecular conformation and intermolecular interactions. mdpi.comnih.gov These studies reveal how substituents, including those that could bear fluorine, affect the planarity and packing of the fluorene unit. mdpi.com In addition to X-ray diffraction, a combination of spectroscopic methods such as NMR, IR, UV-vis, and mass spectrometry is used to fully characterize the synthesized compounds. researchgate.netnih.gov

| Compound Type | Synthetic Precursors | Characterization Methods | Reference |

| Fluorine-substituted phthalides | 2-(4-fluorobenzoyl)benzoic acid, phenolic compounds | Elemental analysis, Spectral data | researchgate.net |

| Fluoro-substituted pyrazolylpyrazolines | Pyrazole chalcones, Phenyl hydrazine hydrochlorides | NMR, IR, Mass Spectrometry | nih.gov |

| 9,9-disubstituted fluorene derivatives | - | X-ray crystallography, Hirshfeld surface analysis | mdpi.com |

| Spiro[fluorene-9,2'-perimidine] | - | NMR, ESI-MS, IR, UV-vis, X-ray diffraction | nih.gov |

Reactivity and Mechanistic Studies of 1h Dibenzo A,h Fluorene and Analogues

Elucidation of Reaction Pathways and Intermediate Formation

The synthesis and transformation of dibenzofluorenes are often complex, proceeding through various short-lived, high-energy intermediates. Understanding the formation and fate of these species is crucial for controlling reaction outcomes and designing efficient synthetic routes.

Diradical Intermediates and Schmittel Cyclization

The construction of the benzofluorene core can be achieved through cascade reactions that proceed via diradical intermediates. A key transformation in this context is the Schmittel cyclization, a C2-C6 cyclization that forms a diradical species. For instance, the synthesis of substituted benzo[b]fluorenes has been achieved through the direct photochemical conversion of alkynylated chalcones. nih.gov This reaction is proposed to proceed through a biradical species, a hypothesis supported by deuteration studies and the observation that radical scavengers like TEMPO inhibit the reaction. nih.gov

The proposed mechanism involves:

Initial photoexcitation of the chalcone.

An intramolecular 1,5-hydrogen atom transfer to form a key intermediate (Int3). nih.gov

Radical recombination to form the tetracyclic ring system, which then tautomerizes to the final benzo[b]fluorene product. nih.gov

Similarly, new synthetic pathways to 11H-benzo[b]fluoren-11-ols, which are related structures, have been developed from benzoenyne-allenes. These transformations involve a sequence including a diradical-forming Schmittel cyclization of a chlorinated benzoenyne-allene intermediate, followed by an intramolecular radical-radical coupling to yield the final product. nih.gov

Palladium-Catalyzed Dibenzopalladacyclopentadiene Intermediates

Palladium catalysis offers a powerful tool for the synthesis of fluorene (B118485) frameworks through C-H activation and cross-coupling reactions. While the direct observation of a dibenzopalladacyclopentadiene intermediate in the synthesis of 1H-Dibenzo[a,h]fluorene is not extensively documented, related palladacycle intermediates are key in the formation of the fluorenone core, a direct precursor to dibenzofluorenes.

A palladium-catalyzed divergent cascade reaction of aryl iodides and α-oxocarboxylic acids can produce fluorenones in moderate to excellent yields. nih.gov This process is a Catellani-type reaction that is proposed to involve the following key steps:

Oxidative addition of the aryl iodide to a Pd(0) species.

Ortho-C-H arylation, mediated by a norbornene (NBE) derivative, to form a palladacycle intermediate.

Ipso-decarboxylative acylation. nih.gov

Detailed mechanistic studies on related palladium-catalyzed C-H functionalization reactions highlight the role of ligands in promoting the formation of highly reactive cationic palladium species. nih.govrsc.org These studies, using tools like NMR, kinetic analysis, and DFT calculations, indicate that C-H activation is often the rate-determining step and that ligands can trigger the formation of more reactive catalytic species, thereby accelerating the reaction. nih.govrsc.org

Oxidative Aromatization Mechanisms and Steric Effects

The final step in many syntheses of dibenzofluorenes and related polycyclic aromatic hydrocarbons is an oxidative aromatization. This step is crucial for forming the fully conjugated π-system. Oxidants such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are commonly employed for this transformation. mdpi.com

For example, in the synthesis of 3-hydroxy-9H-fluorene-2-carboxylates, two intermediates from a Robinson annulation reaction are oxidized to the same fluorene product. mdpi.com While air-oxidation is very slow, DDQ efficiently converts the intermediates to the aromatic product at elevated temperatures. mdpi.com

Steric effects can play a significant role in these reactions. In the synthesis of fluorene-carboxylates, a substrate bearing a bulky 1-naphthyl group resulted in a significantly lower yield (21%), presumably due to steric hindrance. mdpi.com The presence of steric hindrance can even trigger entirely different reaction pathways in intramolecular oxidative aromatic couplings, leading to the formation of novel spiro systems instead of the expected fused aromatic product.

Robust and operationally simple syntheses of fluorenes and dibenzo[g,p]chrysenes have been developed through oxidative cascade processes using inexpensive copper salts like CuBr₂ or CuCl₂ in reactions open to air. nih.gov

Reactivity of Reactive Intermediates (e.g., BN-aryne insertion reactions)

Reactive intermediates are high-energy species that can undergo rapid transformations. Arynes, which are highly reactive species derived from an aromatic ring by the removal of two substituents, are a prime example. researchgate.net The boron-nitrogen (BN) analogue of ortho-benzyne, 1,2-azaborinine, is a particularly reactive intermediate with a formal boron-nitrogen triple bond. researchgate.net

The dibenzo[c,e] nih.govresearchgate.netazaborinine, a BN-aryne, demonstrates ferocious reactivity. researchgate.net Due to the Lewis acidity of its boron center, it can interact with and activate strong silicon-element (Si-E, where E = F, Cl, OR, H) single bonds. researchgate.net This activation leads to a subsequent insertion reaction, forming new B-E and N-Si bonds. This reactivity is so pronounced that the BN-aryne can even insert into the very strong Si-F bond. researchgate.net While this specific insertion has been studied with silicon compounds, it highlights the potential of BN-arynes to react with a variety of substrates, including C-H bonds in polycyclic aromatic hydrocarbons like dibenzofluorenes.

Stereochemical Aspects of Complex Reactions

The synthesis of complex, three-dimensional molecules derived from dibenzofluorenes requires control over stereochemistry. The facial stereoselectivity of enzymatic reactions provides a powerful method for producing enantiomerically pure compounds.

For example, the naphthalene (B1677914) dioxygenase (NDO) enzyme from Pseudomonas species catalyzes the asymmetric cis-dihydroxylation of fluorene and its heterocyclic analogues like dibenzofuran (B1670420) and dibenzothiophene (B1670422). researchgate.net The major products are cis-dihydrodiols with a specific and high enantiomeric purity. researchgate.net The absolute stereochemistry of these diols has been determined using NMR analysis of diastereomeric esters. For fluorene, the preferred site of oxidation is the 3,4-position. The resulting cis-diols consistently show an R configuration at the benzylic carbon atom adjacent to the bridgehead carbon. researchgate.net

The following table summarizes the major cis-dihydrodiol products from the NDO-catalyzed oxidation of fluorene and its analogues, along with their determined absolute stereochemistry.

| Parent Compound | Position of Dihydroxylation | Product | Absolute Configuration |

| Fluorene | 3,4 | (+)-cis-3,4-Dihydroxy-3,4-dihydrofluorene | 3R, 4R |

| Dibenzofuran | 1,2 | (+)-cis-1,2-Dihydroxy-1,2-dihydrodibenzofuran | 1R, 2S |

| Dibenzothiophene | 1,2 | (+)-cis-1,2-Dihydroxy-1,2-dihydrodibenzothiophene | 1R, 2S |

Data sourced from a study on the oxidation of fluorene, dibenzofuran, and dibenzothiophene by naphthalene dioxygenase. researchgate.net

Influence of Substituents on Reaction Selectivity and Rate

The electronic properties of substituents on the aromatic rings of precursors can significantly influence the selectivity and rate of reactions leading to dibenzofluorene (B14450075) analogues. These effects are generally categorized based on whether the substituents are electron-donating or electron-withdrawing.

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modulate the electron density of the π-system, which in turn affects the energies of the frontier molecular orbitals (HOMO and LUMO). youtube.com EDGs, such as alkoxy or alkyl groups, increase the energy of the HOMO, making the molecule more nucleophilic. youtube.com Conversely, EWGs, like nitro or carbonyl groups, lower the energy of the LUMO, making the molecule more electrophilic. youtube.com

This influence on reactivity is evident in various synthetic transformations:

In the synthesis of 3-hydroxy-fluorene-2-carboxylates, substrates with electron-withdrawing substituents at the para position of an aryl ring generally provided slightly better yields than those with electron-donating groups. mdpi.com

Studies on the synthesis of 1,3,4-oxadiazoles have shown that electron-withdrawing and neutral substituents can lead to more reliable reactions and higher yields compared to electron-donating substituents, which can give unpredictable results. otterbein.eduotterbein.edu

In the electrochemical reduction of carbonyl compounds, the nature of the substituent has a systematic impact. Stronger electron-donating groups tend to promote hydrogenolysis (C=O to CH₂), while stronger electron-withdrawing groups favor hydrogenation (C=O to CH-OH). nih.gov

The following table provides examples of how different substituent types can affect reaction outcomes in the synthesis of fluorene analogues.

| Reaction Type | Substituent Type | Observation |

| Fluorene-carboxylate synthesis | Electron-withdrawing (e.g., -Cl, -CF₃) | Slightly better yields compared to EDGs. mdpi.com |

| Fluorene-carboxylate synthesis | Electron-donating (e.g., -Me, -OMe) | Lower yields compared to EWGs. mdpi.com |

| Fluorene-carboxylate synthesis | Sterically bulky (e.g., 1-naphthyl) | Significantly reduced yield (21%). mdpi.com |

| Oxadiazole Synthesis | Electron-withdrawing | More reliable reactions and higher yields. otterbein.edu |

| Oxadiazole Synthesis | Electron-donating | Inconsistent and sometimes very low yields. otterbein.edu |

These findings demonstrate that the rational selection of substituents is a critical parameter for controlling the efficiency and selectivity of synthetic routes toward substituted 1H-Dibenzo[a,h]fluorene and its analogues.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of organic molecules. For 1H-Dibenzo[a,h]fluorene, both ¹H and ¹³C NMR would be essential for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the large number of aromatic protons in distinct chemical environments.

Aromatic Region (δ 7.0-9.0 ppm): The majority of signals would appear in this downfield region, characteristic of protons attached to benzene (B151609) rings. The exact chemical shifts would be influenced by the deshielding effects of the extensive π-system and the anisotropic effects from adjacent rings. Protons in the more sterically crowded "bay regions" would likely resonate at the furthest downfield shifts.

Methylene (B1212753) Protons (δ ~4.0-4.5 ppm): A key feature would be the signal for the two protons of the CH₂ group in the five-membered ring. In the parent fluorene (B118485), this signal appears around δ 3.9 ppm. diva-portal.org For 1H-Dibenzo[a,h]fluorene, this would be expected in a similar region, likely as a singlet, confirming the presence of the fluorene core. For instance, in a related derivative, 9-Methoxy-13H-dibenzo[a,h]fluorene, the methylene protons (CH₂) are observed as a singlet at δ 4.32 ppm. mst.edu

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule.

Aromatic Region (δ ~120-150 ppm): A multitude of signals would be present in this region, corresponding to the 20 aromatic carbons. Quaternary carbons at the fusion points of the rings would typically show lower intensity signals.

Aliphatic Region (δ ~37 ppm): A single signal in the upfield region would correspond to the methylene (CH₂) carbon of the fluorene moiety. In the parent fluorene, this carbon appears at approximately δ 37.0 ppm. diva-portal.org

Expected ¹H and ¹³C NMR Data for 1H-Dibenzo(a,h)fluorene

| Nucleus | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H | ~4.0 - 4.5 | Singlet, 2H; Methylene protons on the five-membered ring. |

| ¹H | ~7.0 - 9.0 | Multiple signals (multiplets, doublets, etc.), 12H; Aromatic protons. |

| ¹³C | ~37 | Methylene carbon. |

| ¹³C | ~120 - 150 | Multiple signals; 20 aromatic carbons (including quaternary). |

Note: This table is based on theoretical expectations and data from related compounds.

UV-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy probes the electronic transitions within a molecule. For a highly conjugated system like 1H-Dibenzo[a,h]fluorene, this technique provides information about its extensive π-electron system. The absorption spectrum is expected to show multiple bands corresponding to π → π* transitions. The extended conjugation resulting from the fused dibenzo structure would lead to absorptions at longer wavelengths (a bathochromic shift) compared to the parent fluorene. Studies on the pyrolysis products of n-decane have identified dibenzo[a,h]fluorene through its characteristic UV spectrum, indicating its formation in high-temperature processes. acs.org

Photoluminescence and Emission Spectroscopy

Many polycyclic aromatic hydrocarbons are known for their fluorescent properties, and 1H-Dibenzo[a,h]fluorene is no exception. Upon absorbing UV light, the molecule is promoted to an excited electronic state and can then relax by emitting light (fluorescence). The emission spectrum is typically a mirror image of the absorption spectrum's lowest energy band. Research on supercritical fuel pyrolysis has noted the fluorescence of dibenzo[a,h]fluorene, with studies observing emission following excitation at wavelengths of 356 nm, 375 nm, and 395 nm. dtic.mil The specific emission wavelengths and the fluorescence quantum yield are sensitive to the molecular structure and the solvent environment.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the vibrational modes of a molecule and detect the presence of specific functional groups. For 1H-Dibenzo[a,h]fluorene, the IR spectrum would be dominated by signals characteristic of its hydrocarbon structure.

Key Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H (CH₂) |

| 1620 - 1450 | C=C Stretch | Aromatic Ring |

| 900 - 675 | C-H Bend (out-of-plane) | Aromatic C-H |

Note: This table presents expected regions for characteristic vibrations.

The C-H stretching vibrations for the aromatic rings appear above 3000 cm⁻¹, while the aliphatic C-H stretch for the CH₂ group appears just below 3000 cm⁻¹. The region from 1620-1450 cm⁻¹ would contain multiple bands due to the stretching of the carbon-carbon double bonds within the aromatic system. The pattern of strong absorptions in the "fingerprint region" (below 1000 cm⁻¹), which arise from out-of-plane C-H bending, can be diagnostic for the substitution pattern of the aromatic rings. epa.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. For 1H-Dibenzo[a,h]fluorene (C₂₁H₁₄), HRMS would confirm its elemental composition.

Molecular Ion Peak: The primary signal would be the molecular ion [M]⁺ or a protonated molecule [M+H]⁺.

Calculated vs. Measured Mass: The experimentally measured mass would be compared to the calculated theoretical mass. For C₂₁H₁₄, the calculated monoisotopic mass is 266.1096 Da. HRMS analysis should yield a value accurate to within a few parts per million (ppm) of this theoretical mass.

Environmental screening studies using HRMS have successfully identified 13H-Dibenzo[a,h]fluorene in various samples, confirming its presence in the environment and its exact mass. diva-portal.orgusask.canorden.org This confirms the molecular formula and provides a powerful tool for its detection in complex mixtures.

Table of Compound Names

| Compound Name |

|---|

| 1H-Dibenzo[a,h]fluorene |

| 13H-Dibenzo[a,h]fluorene |

| Fluorene |

| 9-Methoxy-13H-dibenzo[a,h]fluorene |

| 2'H-Spiro[dibenzo[a,h]fluorene-13,1'-naphthalen]-2'-one |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

No specific studies providing detailed optimized ground state geometries or electronic structure analysis for 1H-Dibenzo(a,h)fluorene were found. DFT is a standard method for such calculations in related fluorene-based compounds, typically employing functionals like B3LYP to determine structural parameters and electronic properties. acs.org

Time-Dependent DFT (TD-DFT) for Optical and Excited-State Properties

There is no available research detailing the optical and excited-state properties of this compound through TD-DFT calculations. This method is commonly used to compute absorption spectra and investigate electronic transitions in similar aromatic systems.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

A specific analysis of the HOMO-LUMO energy gap for this compound is not present in the available literature. Such analysis is crucial for understanding the electronic behavior and reactivity of molecules and is a standard component of computational studies on other dibenzo- and fluorene-based molecules. mdpi.commdpi.comnih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

No publications were identified that perform Hirshfeld surface analysis on this compound to investigate its intermolecular interactions and crystal packing.

Prediction and Validation of Reaction Mechanisms and Energy Landscapes

There is a lack of published research on the prediction and validation of reaction mechanisms or the computational mapping of energy landscapes involving this compound.

Metabolism and Biotransformation Pathways

Bacterial Degradation Mechanisms

Bacteria have evolved sophisticated enzymatic systems to break down the stable aromatic structures of fluorene (B118485) and its derivatives. The degradation process is typically initiated by an oxidative attack, which introduces oxygen atoms into the molecule, making it more susceptible to ring cleavage and further metabolism.

The initial bacterial oxidation of fluorene and its analogs can proceed through three principal pathways. nih.gov These distinct mechanisms target different parts of the molecule, leading to a variety of intermediate metabolites.

Naphthalene-like Attack: In this mode of oxidation, one of the benzene (B151609) rings of the fluorene molecule is targeted by a dioxygenase enzyme. This results in the formation of a dihydrodiol, a molecule with two hydroxyl groups on adjacent carbon atoms of the aromatic ring. nih.gov For instance, the naphthalene (B1677914) dioxygenase from Pseudomonas sp. strain NCIB 9816-4 has been shown to oxidize fluorene to (+)-cis-3,4-dihydroxy-3,4-dihydrofluorene. researchgate.net

Angular Dioxygenase Attack: This pathway involves the oxidation of the carbon atom adjacent to the methylene (B1212753) bridge and the neighboring carbon atom in the aromatic ring. nih.gov This angular dioxygenation is a crucial step in the degradation of related compounds like dibenzofuran (B1670420) and has been identified as a key mechanism in the metabolism of fluorene by some bacterial strains. nih.govuni-stuttgart.de For example, in Brevibacterium sp. strain DPO 1361, after the initial oxidation of the methylene group, an angular dioxygenase attacks the resulting 9-fluorenone. nih.gov

Five-membered Ring Attack: This mode of oxidation directly targets the central five-membered ring of the fluorene molecule. The initial step is the oxidation of the methylene carbon (C9 position) to form an alcohol (9-fluorenol), which is then further oxidized to a ketone (9-fluorenone). nih.gov This is a common initial step in the degradation of fluorene by many bacterial species, including Staphylococcus auriculans DBF63 and Arthrobacter sp. strain F101. nih.govasm.orgcsic.es

The biodegradation of dibenzofluorenes is mediated by a variety of enzymes, with dioxygenases and laccases playing pivotal roles.

Dioxygenases are a class of enzymes that incorporate both atoms of molecular oxygen into a substrate. In the context of fluorene degradation, aromatic ring-hydroxylating dioxygenases are particularly important. These enzymes catalyze the initial oxidation of the aromatic rings, leading to the formation of dihydrodiols. nih.govnih.gov For example, naphthalene dioxygenase and biphenyl (B1667301) dioxygenase have been shown to be involved in the lateral dioxygenation of fluorene. researchgate.net Angular dioxygenases are another critical type of dioxygenase that attacks the carbon atoms at the junction of two rings, a key step in the degradation of fluorene and its heteroatomic analogs. nih.govuni-stuttgart.de

The bacterial metabolism of fluorene leads to the formation of a series of intermediate compounds. The identification of these metabolites has been crucial for elucidating the degradation pathways. Common metabolites identified from the bacterial degradation of fluorene are listed in the table below.

| Metabolite | Precursor Compound | Degrading Organism(s) | Reference(s) |

| 9-Fluorenol | Fluorene | Staphylococcus auriculans DBF63, Arthrobacter sp. F101 | nih.gov, asm.org, csic.es |

| 9-Fluorenone | 9-Fluorenol | Staphylococcus auriculans DBF63, Arthrobacter sp. F101 | nih.gov, asm.org, csic.es |

| (+)-cis-3,4-Dihydroxy-3,4-dihydrofluorene | Fluorene | Pseudomonas sp. strain NCIB 9816-4 | researchgate.net |

| 1,1a-Dihydroxy-1-hydro-9-fluorenone | 9-Fluorenone | Staphylococcus auriculans DBF63 | nih.gov, asm.org |

| 4-Hydroxy-9-fluorenone | 9-Fluorenone | Staphylococcus auriculans DBF63 | nih.gov, asm.org |

| 1-Hydroxy-9-fluorenone | 9-Fluorenone | Staphylococcus auriculans DBF63 | nih.gov, asm.org |

| 3,4-Dihydrocoumarin | Fluorene | Arthrobacter sp. F101 | csic.es |

| 3-(2'-Carboxyphenyl)catechol | 1,10-Dihydro-1,10-dihydroxyfluoren-9-one | Brevibacterium sp. strain DPO 1361 | nih.gov |

| Salicylic acid | Dibenzofuran | Staphylococcus auriculans DBF63 | nih.gov, asm.org, epa.gov |

| Gentisic acid | Dibenzofuran | Staphylococcus auriculans DBF63 | nih.gov, asm.org, epa.gov |

| Phthalate | Fluorene | Pseudomonas sp. SMT-1 | nih.gov |

| Protocatechuic acid | Fluorene | Pseudomonas sp. SMT-1 | nih.gov |

Factors Influencing Biodegradation

The efficiency of bacterial degradation of dibenzofluorenes and related compounds is influenced by several factors. One significant chemical factor is the electronegativity of the bridging atom in the five-membered ring. nih.gov

In compounds like dibenzofuran and carbazole (B46965), the bridging atoms are oxygen and nitrogen, respectively, which have high electronegativity. nih.gov This property makes these compounds suitable substrates for direct attack by angular dioxygenases. nih.gov In contrast, the bridging atoms in dibenzothiophene (B1670422) (sulfur) and fluorene (carbon) have lower electronegativity. nih.gov Consequently, these atoms often need to be oxidized first before an angular dioxygenase can act on the molecule. nih.gov For fluorene, this initial oxidation typically occurs at the methylene bridge (C9), forming 9-fluorenone, which is then a substrate for angular dioxygenation. nih.gov Other environmental factors that can influence the rate of biodegradation include pH, temperature, nutrient availability, and the presence of other PAHs which can lead to competitive inhibition. nih.govijpab.comoup.com

Comparative Analysis with Metabolism of Heteroatomic Analogs

The metabolism of fluorene shows both similarities and distinct differences when compared to its heteroatomic analogs: dibenzofuran, dibenzothiophene, and carbazole. These differences are largely dictated by the nature of the atom at the bridging position.

| Compound | Bridging Atom | Primary Initial Attack | Key Enzymes | Common Metabolites | Reference(s) |

| Fluorene | Carbon (C) | Five-membered ring attack (C9 oxidation) followed by angular or lateral dioxygenation. | Monooxygenases, Dioxygenases | 9-Fluorenol, 9-Fluorenone, Dihydrodiols | nih.gov, nih.gov, nih.gov, asm.org |

| Dibenzofuran | Oxygen (O) | Angular dioxygenation at the 4,4a position. | Angular Dioxygenases | 2,2',3-Trihydroxybiphenyl, Salicylic acid | nih.gov, asm.org |

| Dibenzothiophene | Sulfur (S) | Oxidation of the sulfur atom to sulfoxide (B87167) and sulfone, followed by dioxygenation. | Monooxygenases, Dioxygenases | Dibenzothiophene sulfoxide, Dibenzothiophene sulfone | nih.gov, researchgate.net |

| Carbazole | Nitrogen (N) | Angular dioxygenation. | Angular Dioxygenases | - | nih.gov |

As the table illustrates, the highly electronegative oxygen and nitrogen atoms in dibenzofuran and carbazole facilitate a direct angular dioxygenase attack. nih.gov Conversely, the less electronegative carbon and sulfur atoms in fluorene and dibenzothiophene necessitate an initial oxidation at the bridging atom before further degradation can proceed. nih.gov This comparative analysis underscores the significant influence of molecular structure on the metabolic pathways employed by microorganisms.

Applications of Fluorene Based Compounds in Materials Science and Optoelectronics

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices

No research data was found regarding the application of 1H-Dibenzo(a,h)fluorene in OLEDs or other electroluminescent devices.

Thin-Film Transistors (TFTs) and Field Effect Transistors

No research data was found regarding the application of this compound in thin-film transistors or field-effect transistors.

Chemical Sensor Development

No research data was found regarding the application of this compound in the development of chemical sensors.

Photovoltaic Devices and Photocells

No research data was found regarding the application of this compound in photovoltaic devices or photocells.

Photorefractive and Holographic Applications

No research data was found regarding the application of this compound in photorefractive or holographic applications.

Electronic Data Storage Applications

No research data was found regarding the application of this compound in electronic data storage.

Design and Synthesis of Luminescent and Emissive Materials

No specific information on the design and synthesis of this compound for its properties as a luminescent or emissive material could be located in the searched scientific literature.

Future Research Trajectories and Emerging Trends

Development of Sustainable and Atom-Economical Synthetic Methodologies

The traditional synthesis of dibenzofluorenes often involves multi-step processes with harsh reagents and low yields. nih.gov Future research will prioritize the development of more sustainable and atom-economical synthetic methods.

Key Research Areas:

Catalytic C-H Arylation: Exploring transition-metal-catalyzed C-H arylation cascades could provide a more direct and efficient route to the dibenzofluorene (B14450075) skeleton. researchgate.net

Microwave-Assisted Synthesis: Investigating microwave-induced reactions has the potential to significantly reduce reaction times and energy consumption, leading to more environmentally friendly processes. researchgate.net

Solvent-Free and Catalyst-Free Conditions: The development of synthetic protocols that eliminate the need for toxic solvents and catalysts is a major goal. researchgate.net Research into solid-state reactions and mechanochemistry could be particularly fruitful.

Atom Economy: A key principle of green chemistry, maximizing the incorporation of all reactant atoms into the final product, will be a critical metric for evaluating new synthetic routes. researchgate.net The goal is to design reactions that are simple additions with minimal byproducts. researchgate.net

Deeper Mechanistic Understanding of Complex Catalytic Transformations

A thorough understanding of the reaction mechanisms underlying the formation of 1H-Dibenzo(a,h)fluorene is crucial for optimizing existing synthetic methods and designing new, more efficient ones.

Key Research Areas:

Homogeneous Gas-Phase Formation: Computational studies, such as those using molecular orbital theory, can provide valuable insights into the gas-phase formation of dibenzofurans from precursors like fluorene (B118485). mdpi.comnih.gov These studies can elucidate reaction pathways and the role of radicals like hydroxyl (•OH). mdpi.comnih.gov

Lewis Acid Catalysis: Investigating the role of Lewis acids in promoting cyclization and aromatization reactions can lead to the development of milder and more selective synthetic protocols. researchgate.net Mechanistic proposals often involve the generation of oxonium species that facilitate the annulation process. researchgate.net

Photochemical Conversions: Exploring the direct photochemical conversion of suitable precursors, such as alkynylated chalcones, offers a novel and potentially atom-economical route to benzo[b]fluorenes. researchgate.net Understanding the underlying biradical mechanisms through techniques like deuteration studies will be essential. researchgate.net

Tailored Molecular Design for Enhanced Optoelectronic Properties

Derivatives of dibenzofluorene hold promise for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Future research will focus on the rational design of molecules with specific optoelectronic properties.

Key Research Areas:

Thermally Activated Delayed Fluorescence (TADF): Designing and synthesizing dibenzo[a,c]phenazine-based TADF emitters is a promising avenue for creating highly efficient orange-red OLEDs. nih.gov By strategically adding donor units to a rigid acceptor core, the emission wavelength and photoluminescence quantum yield can be precisely controlled. nih.govresearchgate.net

Structure-Property Relationships: A systematic investigation into how the number and position of donor and acceptor groups on the dibenzofluorene scaffold affect properties like intramolecular charge transfer, emission wavelength, and device efficiency is needed. nih.govresearchgate.net

Isomeric Effects: Exploring the impact of different isomeric connections of donor and acceptor units on the photophysical properties of TADF emitters can lead to the discovery of molecules with superior performance. researchgate.net

Advanced Computational Modeling for Predictive Materials Science and Environmental Chemistry

Computational chemistry is becoming an indispensable tool for both predicting the properties of new materials and understanding the environmental fate of compounds like this compound.

Key Research Areas:

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, photophysical properties, and reactivity of dibenzofluorene derivatives, guiding the design of new materials for optoelectronic applications. researchgate.net

Predicting Reaction Pathways: Molecular orbital theory calculations can help to elucidate the mechanisms of formation and degradation of dibenzofluorenes in various environments. mdpi.comnih.gov This knowledge is crucial for developing effective remediation strategies.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can help predict the toxicity and environmental persistence of various dibenzofluorene isomers and their derivatives, allowing for the proactive design of safer chemicals.

Novel Strategies for Environmental Remediation and Bioremediation

Given the environmental concerns associated with PAHs, developing effective and sustainable methods for their removal from contaminated sites is a high priority. openbiotechnologyjournal.comnih.govpjoes.com

Key Research Areas:

Microbial Degradation: Identifying and characterizing microorganisms, such as bacteria and fungi, that can degrade dibenzofluorenes is a key area of research. openbiotechnologyjournal.compjoes.comresearchgate.netmdpi.com For instance, Staphylococcus auriculans DBF63 has been shown to grow on fluorene as a sole carbon and energy source. nih.gov

Bioremediation Techniques: Research into bioremediation strategies, which utilize the metabolic potential of microorganisms to break down pollutants into less harmful substances, offers a cost-effective and environmentally friendly approach to cleaning up contaminated soil and water. nih.govresearchgate.net This includes biostimulation, which involves enhancing the activity of native microbial populations. nih.gov

Enzymatic Bioremediation: The use of isolated enzymes from microorganisms presents a highly efficient and selective method for PAH removal. nih.gov

Combined Chemical and Biological Treatment: Investigating integrated approaches, such as combining chemical oxidation (e.g., Fenton oxidation) with biological treatment, could be more effective for highly contaminated sites. e-jehs.org Fenton oxidation can transform recalcitrant compounds like fluorene into more biodegradable products like 9-fluorenone. e-jehs.org

Q & A

Q. What strategies optimize 1H-Dibenzo[a,h]fluorene-based probes for bioconjugation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.